molecular formula C12H20ClN B1449101 [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride CAS No. 1797555-17-9

[2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride

Cat. No.: B1449101
CAS No.: 1797555-17-9
M. Wt: 213.75 g/mol
InChI Key: RHOCUQALISNYHE-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry: In chemistry, [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride is used as a building block for the synthesis of more complex organic molecules. It is employed in various organic reactions to introduce the benzyl and amine functionalities into target compounds .

Biology: The compound is used in biological research to study the effects of amine-containing compounds on biological systems. It serves as a model compound for investigating the interactions of amines with biological macromolecules .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is studied for its pharmacological properties and potential use as a drug precursor .

Industry: Industrially, the compound is used in the production of various chemical intermediates and as a reagent in the synthesis of pharmaceuticals and agrochemicals .

Safety and Hazards

  • MSDS : The Material Safety Data Sheet (MSDS) provides detailed safety information .

Future Directions

For more detailed information, you can refer to the Enamine product page .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride typically involves the reaction of 2-benzyl-3-methylbutan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt . The process involves the following steps:

    Starting Material Preparation: The starting material, 2-benzyl-3-methylbutan-1-amine, is prepared through a series of organic reactions, including alkylation and amination.

    Hydrochloride Formation: The amine is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride lies in its specific substitution pattern and the presence of both benzyl and amine functionalities. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

2-benzyl-3-methylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-10(2)12(9-13)8-11-6-4-3-5-7-11;/h3-7,10,12H,8-9,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOCUQALISNYHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC=CC=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797555-17-9
Record name [2-(aminomethyl)-3-methylbutyl]benzene hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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